N'-hydroxy-2-(2-methylpropoxy)propanimidamide
Overview
Description
N’-hydroxy-2-(2-methylpropoxy)propanimidamide is a chemical compound with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.22 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(2-methylpropoxy)propanimidamide typically involves the reaction of 2-(2-methylpropoxy)propanimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of N’-hydroxy-2-(2-methylpropoxy)propanimidamide follows a similar synthetic route but involves larger reactors and more stringent control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(2-methylpropoxy)propanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-2-(2-methylpropoxy)propanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(2-methylpropoxy)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(2-ethylpropoxy)propanimidamide
- N’-hydroxy-2-(2-methylbutoxy)propanimidamide
- N’-hydroxy-2-(2-methylpropoxy)butanimidamide
Uniqueness
N’-hydroxy-2-(2-methylpropoxy)propanimidamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxy-2-(2-methylpropoxy)propanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-5(2)4-11-6(3)7(8)9-10/h5-6,10H,4H2,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXIORWBCSAMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(C)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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